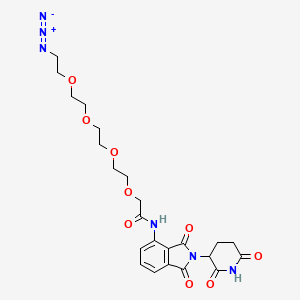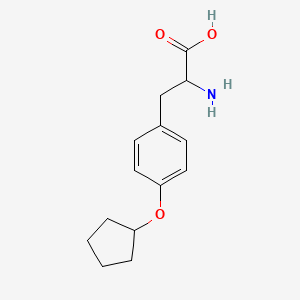
Iron(II) 2,9,16,23-tetraamino-phthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is a coordination compound with the molecular formula C32H20FeN12. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its vibrant purple color and is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine typically involves the reaction of iron salts with phthalonitrile derivatives under high-temperature conditions. One common method includes the following steps:
Starting Materials: Iron(II) chloride (FeCl2) and 2,9,16,23-tetra(amino)phthalonitrile.
Reaction Conditions: The reaction is carried out in a high-boiling solvent such as quinoline or 1-chloronaphthalene at temperatures ranging from 200°C to 250°C.
Procedure: The iron salt and phthalonitrile derivative are mixed in the solvent and heated under reflux for several hours.
Industrial Production Methods
Industrial production of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using column chromatography or other large-scale purification techniques .
化学反应分析
Types of Reactions
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Iron(III) derivatives.
Reduction: It can be reduced back to Iron(II) from its oxidized state.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Iron(III) 2,9,16,23-tetra(amino)phthalocyanine.
Reduction: The original Iron(II) compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of sensors and electronic devices
作用机制
The mechanism of action of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine involves its ability to coordinate with various substrates and catalyze chemical reactions. The compound’s central iron ion can undergo redox reactions, facilitating electron transfer processes. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell damage, which is useful in photodynamic therapy .
相似化合物的比较
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is compared with other similar compounds such as:
Cobalt(II) 2,9,16,23-tetra(amino)phthalocyanine: Similar structure but contains cobalt instead of iron.
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains nickel and is used in similar applications as the iron and cobalt derivatives.
Copper(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains copper and is known for its use in dye and pigment production.
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is unique due to its specific redox properties and its ability to generate reactive oxygen species, making it particularly useful in photodynamic therapy and other applications requiring oxidative stress .
属性
分子式 |
C32H20FeN12 |
|---|---|
分子量 |
628.4 g/mol |
IUPAC 名称 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;iron(2+) |
InChI |
InChI=1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI 键 |
UHJIXVMPLXZCFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)






![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)






